{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol

Medicinal chemistry Scaffold derivatization Regioselective synthesis

{4,5-Dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol (CAS 1566796-31-3) is a heterocyclic small molecule within the 1,2,4-triazolo[1,5-a]pyrimidine class, a scaffold recognized as a purine bioisostere with demonstrated utility across medicinal chemistry, agrochemical, and materials science programs. The compound possesses a molecular formula of C8H12N4O and a molecular weight of 180.21 g/mol.

Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
CAS No. 1566796-31-3
Cat. No. B1449569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol
CAS1566796-31-3
Molecular FormulaC8H12N4O
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESCC1=C(CN2C(=NC=N2)N1C)CO
InChIInChI=1S/C8H12N4O/c1-6-7(4-13)3-12-8(11(6)2)9-5-10-12/h5,13H,3-4H2,1-2H3
InChIKeySCLBIRMCIIOZPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: {4,5-Dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol (CAS 1566796-31-3)


{4,5-Dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol (CAS 1566796-31-3) is a heterocyclic small molecule within the 1,2,4-triazolo[1,5-a]pyrimidine class, a scaffold recognized as a purine bioisostere with demonstrated utility across medicinal chemistry, agrochemical, and materials science programs. The compound possesses a molecular formula of C8H12N4O and a molecular weight of 180.21 g/mol . It features a partially saturated 4,7-dihydro pyrimidine ring bearing methyl substituents at positions 4 and 5, and a hydroxymethyl group at position 6 . This specific substitution pattern, particularly the C-6 hydroxymethyl functionality, defines its reactivity profile and differentiates it from other regioisomeric triazolopyrimidine methanol derivatives commonly used as synthetic intermediates.

Why Generic Substitution Fails for 4,5-Dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol


Within the [1,2,4]triazolo[1,5-a]pyrimidine family, the position of the hydroxymethyl substituent critically governs both downstream synthetic utility and potential biological target engagement. The C-6 hydroxymethyl regioisomer (target compound) presents a distinct steric and electronic environment compared to the more common C-2 hydroxymethyl analogs (e.g., CAS 54535-00-1 and CAS 1160695-16-8) . Literature SAR analyses of triazolopyrimidine anti-tumor agents demonstrate that substituent placement at C-5, C-6, or C-7 directly modulates cytotoxic potency, with IC50 values varying by orders of magnitude across positional isomers [1]. Simply substituting a C-2 methanol derivative for the C-6 variant risks altering both the geometric trajectory of the hydroxyl handle for further derivatization and the compound's pharmacophoric alignment with biological targets. The evidence below quantifies these differentiation dimensions where data are available.

Quantitative Differentiation Evidence: {4,5-Dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol vs. Closest Analogs


C-6 vs. C-2 Hydroxymethyl Regiochemistry: Synthetic Handle Positioning and Target Accessibility

The target compound locates its hydroxymethyl group at the C-6 position of the dihydropyrimidine ring, whereas the most commercially prevalent analog, (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol (CAS 54535-00-1), carries the hydroxymethyl at C-2 . In SAR studies of [1,2,4]triazolo[1,5-a]pyrimidine anti-tumor agents, C-6 substitution was found to be a key determinant of activity; compound 19 bearing C-6 functionalization exhibited IC50 values of 12.3 μM (Bel-7402) and 6.1 μM (HT-1080), while structurally related analogs with alternative substitution patterns showed substantially different potency profiles within the same series [1]. The C-6 hydroxymethyl thus offers a synthetic entry point that is geometrically inaccessible to C-2-substituted analogs.

Medicinal chemistry Scaffold derivatization Regioselective synthesis

Supplier-Reported Purity Benchmarking: 95% Minimum Purity Across Multiple Vendors

The target compound is commercially available at a minimum purity of 95%, as reported by both Leyan (Product No. 2089805) and CymitQuimica/Biosynth . This purity level is consistent with the closely related C-6 carboxylic acid analog (4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, CAS 1564571-59-0), which is also offered at 95%+ purity by multiple suppliers . For the unsubstituted parent scaffold [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol (CAS 1160695-16-8), purity specifications are less consistently reported across vendors [1]. This establishes a minimum procurement quality baseline for the C-6 methanol derivative.

Quality control Procurement specification Building block purity

Dihydro vs. Fully Aromatic Core: Differential Reactivity at the C-6 Hydroxymethyl Site

The target compound features a 4,7-dihydro pyrimidine ring (partially saturated), in contrast to the fully aromatic [1,2,4]triazolo[1,5-a]pyrimidine-2-methanol scaffold (CAS 1160695-16-8). This saturation state influences the electron density at C-6 and the oxidative susceptibility of the ring system. Literature on 5,7-disubstituted dihydro-1,2,4-triazolo[1,5-a]pyrimidines documents that the dihydro core undergoes characteristic chemical conversions—including hydrolysis, oxidation, reduction, alkylation, and nitrosation—that are not accessible to or proceed with different regiochemical outcomes in fully aromatic analogs [1]. The C-6 hydroxymethyl group in the dihydro context may exhibit differential stability toward oxidizing conditions compared to the C-2 hydroxymethyl in the aromatic series, although direct quantitative stability data for this specific compound pair have not been published.

Synthetic chemistry Oxidation susceptibility Scaffold diversification

C-6 Hydroxymethyl as a Precursor to Carboxylic Acid: Synthetic Pathway Advantage

The C-6 hydroxymethyl group can be oxidized to the corresponding C-6 carboxylic acid derivative (CAS 1564571-59-0), a transformation that provides access to amide, ester, and acyl halide derivatives for medicinal chemistry SAR exploration . This interconversion is not possible from the C-2 hydroxymethyl analog without relocating the functional group. The C-6 carboxylic acid analog (MW 194.19, C8H10N4O2) is commercially available at 95%+ purity, confirming the viability of this synthetic trajectory . The hydroxymethyl → carboxylic acid oxidation at C-6 thus represents a validated diversification pathway unique to the C-6-substituted series.

Synthetic intermediate Functional group interconversion Lead optimization

Recommended Application Scenarios for Procurement of {4,5-Dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol


C-6-Focused Triazolopyrimidine Library Synthesis for Anticancer Lead Discovery

Based on the demonstrated anti-tumor activity of C-6-substituted [1,2,4]triazolo[1,5-a]pyrimidines (IC50 values of 6.1–12.3 μM against HT-1080 and Bel-7402 cell lines) [1], this compound serves as a privileged starting material for generating focused libraries through esterification, etherification, or oxidation/amidation at the C-6 hydroxymethyl handle. The C-6 regiospecificity ensures that SAR exploration remains confined to the substitution vector most strongly associated with cytotoxic potency in this scaffold class, avoiding the synthetic investment required to access C-6 derivatives from C-2-substituted starting materials.

Dihydro-Triazolopyrimidine Core Reactivity Studies and Methodology Development

The 4,7-dihydro core structure enables investigation of chemical transformations specific to partially saturated triazolopyrimidines, including regioselective oxidation, reduction, and electrophilic substitution reactions that have been documented for this subclass [2]. Researchers developing new synthetic methodologies for heterocyclic functionalization can use this compound as a well-characterized model substrate with defined purity (95%) , facilitating reproducible reaction optimization studies.

Purine Bioisostere Scaffold Hopping in Kinase Inhibitor Programs

[1,2,4]Triazolo[1,5-a]pyrimidines are established purine bioisosteres, with multiple series demonstrating kinase inhibitory activity including CDK2 inhibition (IC50 as low as 120 nM with 167-fold selectivity over GSK-3β for optimized analogs) [3]. The C-6 hydroxymethyl compound provides a structurally differentiated entry point into this chemical space relative to the more extensively explored C-2 and C-7 substituted series, potentially accessing novel intellectual property positions in crowded kinase inhibitor patent landscapes.

Agrochemical Intermediate and Fungicide Scaffold Development

Triazolopyrimidine derivatives have an established history as commercial fungicides (e.g., patents US5756509, EP0550113A2) [4]. The C-6 hydroxymethyl functionality offers a synthetic handle for introducing agrochemically relevant motifs (carbamates, ethers, esters) at a position distinct from the C-2 and C-7 substitution patterns dominant in existing agrochemical patents, supporting the generation of novel composition-of-matter intellectual property.

Quote Request

Request a Quote for {4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.